Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1738-82-5
VCID: VC21270935
InChI: InChI=1S/C11H14N2O3.C7H8O3S/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,12H2,(H,13,14);2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN
Molecular Formula: C18H22N2O6S
Molecular Weight: 394.4 g/mol

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

CAS No.: 1738-82-5

Cat. No.: VC21270935

Molecular Formula: C18H22N2O6S

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate - 1738-82-5

Specification

CAS No. 1738-82-5
Molecular Formula C18H22N2O6S
Molecular Weight 394.4 g/mol
IUPAC Name benzyl 2-[(2-aminoacetyl)amino]acetate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C11H14N2O3.C7H8O3S/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,12H2,(H,13,14);2-5H,1H3,(H,8,9,10)
Standard InChI Key RWBJLSORGVEMHA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator